2,5-Dibromo-3,4-difluorophenylacetonitrile
Overview
Description
2,5-Dibromo-3,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2F2N and a molecular weight of 310.92 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an acetonitrile group. It is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,4-difluorophenylacetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the following steps:
Bromination: The phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylacetonitrile are brominated using bromine and a suitable catalyst in industrial reactors.
Controlled Fluorination: The brominated product is fluorinated using industrial-grade fluorinating agents under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,4-difluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide are used under conditions such as reflux in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include substituted phenylacetonitriles with various functional groups.
Oxidation: Products include phenylacetonitrile oxides.
Reduction: Products include dehalogenated phenylacetonitriles.
Scientific Research Applications
2,5-Dibromo-3,4-difluorophenylacetonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4-difluorophenylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the acetonitrile group can engage in nucleophilic or electrophilic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3,4-difluorothiophene: Similar in structure but contains a thiophene ring instead of a phenyl ring.
2,5-Dibromo-3,4-difluorobenzene: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
Uniqueness
2,5-Dibromo-3,4-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring along with the acetonitrile group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds .
Biological Activity
2,5-Dibromo-3,4-difluorophenylacetonitrile (C8H3Br2F2N) is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring along with an acetonitrile functional group. Its unique halogen substitution pattern suggests significant potential for biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C8H3Br2F2N |
Molecular Weight | 292.92 g/mol |
Melting Point | Not specified |
Appearance | Not specified |
The presence of multiple halogens (bromine and fluorine) contributes to its chemical reactivity and potential interactions with biological macromolecules.
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen atoms can enhance binding affinity and specificity due to their electronegative nature. This characteristic is crucial for drug development as it can influence the compound's pharmacological properties.
Interaction Studies
Research has indicated that compounds similar to this compound exhibit significant interactions with enzyme systems. For instance:
- Enzyme Inhibition : Studies have shown that halogenated compounds can inhibit specific enzyme pathways by altering their active sites.
- Receptor Binding : The compound's structure allows it to bind effectively to various receptors, potentially modulating their activity.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated phenylacetonitriles. Results indicated that compounds with similar structures exhibited antibacterial effects against several strains of bacteria. The introduction of bromine and fluorine atoms was found to enhance this activity significantly.
- Anticancer Potential : Another research effort focused on the anticancer properties of halogenated derivatives. It was observed that this compound showed cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities associated with this compound:
- Synthesis Methods : The compound is typically synthesized through bromination and fluorination processes involving phenylacetonitrile precursors.
- Biological Evaluations : Various assays have been conducted to assess its efficacy in inhibiting enzyme activity and its impact on cell viability in different cancer models.
Properties
IUPAC Name |
2-(2,5-dibromo-3,4-difluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUSEDPRCUSHMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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